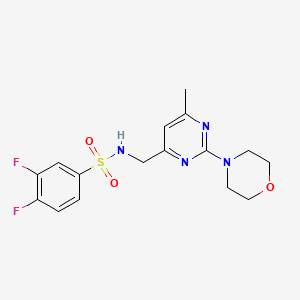

3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N4O3S/c1-11-8-12(21-16(20-11)22-4-6-25-7-5-22)10-19-26(23,24)13-2-3-14(17)15(18)9-13/h2-3,8-9,19H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXJZGDHPHDSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C24H23F2N3O2S

- Molecular Weight : Approximately 455.52 g/mol

- IUPAC Name : 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cancer Treatment

Research indicates that compounds similar to 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide are being investigated for their efficacy against various cancers. Specifically, it has shown potential as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component in the PRC2 complex involved in gene silencing and cancer progression.

Case Study :

A study published in Nature highlighted that inhibitors targeting EZH2 can significantly reduce tumor growth in models of diffuse large B-cell lymphoma and other hematological malignancies. The compound's mechanism involves the disruption of PRC2-mediated gene repression, thereby reactivating tumor suppressor genes .

Inflammatory Diseases

The compound's sulfonamide group suggests potential anti-inflammatory properties. Sulfonamides are known for their ability to inhibit carbonic anhydrases, which play a role in various inflammatory processes.

Research Findings :

In vitro studies have demonstrated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Table of Potential Applications

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,4-difluorobenzenesulfonamide: Lacks the morpholinopyrimidine moiety.

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide: Lacks the difluoro substitution on the benzene ring.

4-methyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide: Substitutes a methyl group for the difluoro groups.

Uniqueness

The uniqueness of 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the difluoro groups and the morpholinopyrimidine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

3,4-Difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

This structure features a benzenesulfonamide moiety, which is known for its pharmacological relevance, particularly in the inhibition of various enzymes and receptors.

Research indicates that compounds with a benzenesulfonamide structure often interact with carbonic anhydrases (CAs), which are critical for various physiological processes. The interaction typically involves binding to the active site of the enzyme, inhibiting its activity. This inhibition can lead to therapeutic effects in conditions such as hypertension and glaucoma .

Anticancer Activity

Several studies have investigated the anticancer potential of sulfonamide derivatives, including 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis : Research indicates that compounds in this class can induce apoptosis in cancer cells. For instance, studies on related compounds have reported significant increases in early apoptotic populations when treated with concentrations as low as 5 µM .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can suppress tumor growth significantly by targeting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound's interaction with carbonic anhydrases has been characterized through kinetic studies. For example, analogs have shown varying degrees of inhibition against different isoforms of carbonic anhydrases, suggesting selective activity that could be exploited for therapeutic purposes .

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | Target Enzyme/Pathway |

|---|---|---|---|

| Compound A | 6 | Induces apoptosis | HeLa cells |

| Compound B | 7 | Inhibits proliferation | MCF-7 cells |

| 3,4-Difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide | TBD | Inhibits carbonic anhydrase | hCA I and II |

Q & A

Q. What are the standard synthetic protocols for 3,4-difluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the pyrimidine core. Initial steps include cyclization of amines and diketones to form the morpholinopyrimidine scaffold, followed by chlorination and sulfonamide coupling. Optimization parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (THF or DCM for sulfonamide coupling), and catalyst use (e.g., Pd-based catalysts for cross-coupling reactions). Purity is enhanced via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : Confirms regiochemistry of fluorine substituents and morpholine ring integration.

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in related sulfonamide structures with unexpected regioselectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Purity is quantified via HPLC (C18 columns, acetonitrile/water gradients) and elemental analysis. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways, such as hydrolysis of the sulfonamide group, are critical to assess .

Advanced Research Questions

Q. How should researchers address contradictions in synthetic yields or unexpected byproducts during scale-up?

- Troubleshooting : Use spectroscopic profiling (e.g., ¹⁹F NMR to track fluorine incorporation) and computational modeling (DFT for reaction pathway analysis).

- Case Study : A related double sulfonamide structure (unintentionally synthesized due to competing nucleophilic attacks) highlights the need for controlled stoichiometry and intermediate purification .

Q. What methodologies are recommended for studying this compound’s mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins (e.g., kinases or proteases).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of ligand-receptor interactions.

- Cryo-EM/X-ray crystallography : Resolves binding conformations, as seen in structurally analogous kinase inhibitors .

Q. How can synthetic routes be optimized for high-throughput or green chemistry applications?

- Flow Chemistry : Reduces reaction times and improves reproducibility (e.g., Omura-Sharma-Swern oxidation applied to similar scaffolds) .

- Design of Experiments (DoE) : Identifies critical variables (e.g., reagent ratios, temperature) via statistical modeling to maximize yield and minimize waste .

Q. What strategies are effective for structure-activity relationship (SAR) studies involving this compound?

- Molecular Docking : Predicts interactions with biological targets using software like AutoDock or Schrödinger.

- In Vitro Assays : Test analogs with modified fluorophenyl or morpholine groups to evaluate potency shifts. For example, trifluoromethyl analogs show enhanced metabolic stability due to lipophilicity adjustments .

Q. How can researchers evaluate this compound’s pharmacokinetic profile in preclinical models?

- ADME Studies : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models.

- Metabolite Identification : Employ HRMS/MS to detect phase I/II metabolites, critical for toxicity assessments. Structural features like the morpholine ring may influence CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.